

GSK9311 working solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: GSK9311

Cat. No.: S529519

[Get Quote](#)

Introduction to GSK9311

GSK9311 and its salt form, **GSK9311 hydrochloride**, are chemical compounds used in epigenetic research. Their primary application is serving as a **less active analogue** or **negative control** for the potent BRPF1 bromodomain inhibitor, GSK6853 [1] [2] [3]. Using an appropriate negative control is critical for confirming that the observed biological effects of an active compound are due to the intended target engagement and not off-target effects.

GSK9311 inhibits the BRPF bromodomain but with significantly reduced potency compared to GSK6853. The table below summarizes its reported inhibitory activity [1] [2] [4]:

Target	pIC50 Value	IC50 Value (Approximate)
BRPF1	6.0	1 μ M
BRPF2	4.3	50 μ M

Note: pIC50 is the negative logarithm of the IC50 value. A lower pIC50 indicates weaker activity. The IC50 values in molar units are approximate conversions for reference.

Stock and Working Solution Preparation

The following protocols are adapted from supplier recommendations for reconstituting and diluting **GSK9311** to ensure stability and activity.

Stock Solution Reconstitution

For most applications, a concentrated stock solution is prepared first, typically in DMSO.

Parameter	Recommendation
Solvent	Anhydrous DMSO [1] [3] [5].
Concentration	10-100 mM (e.g., 10 mM, 25 mg/mL for freebase form) [1].
Storage	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles [1] [6].

Procedure:

- **Calculate Mass:** Determine the mass of **GSK9311** needed to achieve the desired stock concentration and volume.
- **Weigh Compound:** Accurately weigh the required amount of **GSK9311** powder.
- **Add Solvent:** Transfer the powder to a clean vial and add the calculated volume of DMSO.
- **Mix Thoroughly:** Vortex or sonicate the mixture briefly to ensure complete dissolution, resulting in a clear solution.
- **Aliquot and Store:** Immediately aliquot the stock solution into single-use vials and store at the recommended temperature.

In Vitro Working Solution Preparation

Working solutions for cell-based assays are prepared by diluting the DMSO stock into aqueous buffers or culture media. The final DMSO concentration in cell cultures should generally be kept below 0.1-0.5% to minimize cytotoxicity.

Protocol: Serial Dilution in Assay Buffer

- **Thaw Stock:** Gently thaw the DMSO stock solution at room temperature.

- **Prepare Intermediate Dilution:** Perform an initial, small-volume dilution of the stock solution in DMSO to create a higher-concentration intermediate (e.g., 100x of the final desired concentration).
- **Dilute into Buffer:** Add a small volume of this intermediate solution to the appropriate aqueous assay buffer (e.g., PBS or culture medium) with gentle vortexing to achieve the final working concentration.
- **Use Promptly:** Use the working solution immediately after preparation.

In Vivo Formulation Preparation

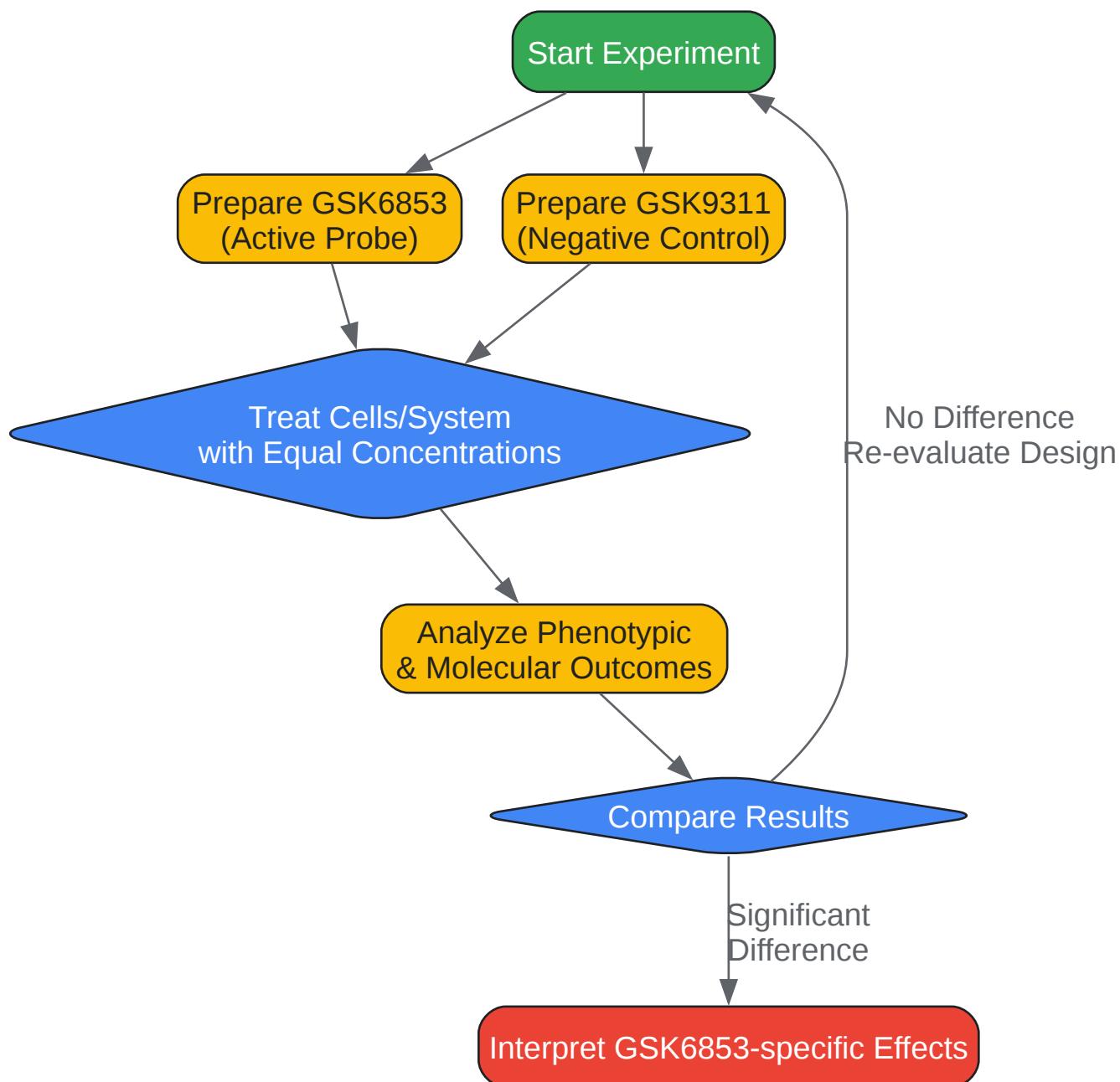
For animal studies, specific formulations are required to ensure solubility and bioavailability upon administration. The table below summarizes two common formulations for **GSK9311** hydrochloride [2].

Formulation Component	Formulation 1 (for IP/IV/IM/SC injection)	Formulation 2 (for IP/IV/IM/SC injection)
:---	:---	:---
DMSO Stock 10%	10%	PEG 300 - 40%
85% 45%	5% 5%	Tween 80 5%
		Saline

Procedure for Formulation 1 [2]:

- Prepare a 0.9% sodium chloride solution in distilled water (Saline).
- In a vial, combine 100 µL of DMSO stock solution (e.g., 25 mg/mL) with 50 µL of Tween 80. Mix well.
- Add 850 µL of Saline to the DMSO/Tween 80 mixture and vortex thoroughly until a clear solution is obtained.
- This formulation is stable for several hours at ambient temperature but should be prepared fresh for each administration.

Storage and Stability


Proper storage is essential for maintaining the compound's integrity. The following table provides a summary of storage conditions:

Material	Short-Term Storage (< 1 month)	Long-Term Storage (> 1 month)	Notes	:---	:---	:---	:---	
Lyophilized Powder	4°C [3] [7] or -20°C [6]	-20°C (desiccated, 3 years) [1] [6]	Keep desiccated to avoid moisture.	DMSO Stock Solution	-20°C [1]	-80°C (2 years) [1] [2]	Aliquot to avoid freeze-thaw cycles.	Aqueous Working Solution
								4°C (for short experiments) -20°C (use within 3 months) [6]
								Prepare fresh if possible.

Experimental Design Considerations

When using **GSK9311** as a negative control, it is crucial to match the concentration with that of the active compound (GSK6853) to ensure that any observed differences in biological effect are due to the difference in target potency and not non-specific effects. The large potency gap (**GSK9311** is 125-185 times less potent than GSK6853 in cellular assays [5]) makes **GSK9311** an ideal negative control.

The following diagram illustrates the experimental workflow for using **GSK9311** as a negative control:

Click to download full resolution via product page

Molarity & Dilution Calculator

These formulas are essential for accurate solution preparation.

- **To calculate the mass of compound needed for a stock solution:** Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol)

*Example: To prepare 1 mL of a 10 mM stock of **GSK9311** (freebase, MW = 437.53 g/mol):* Mass = $10 \text{ mM} \times 1 \text{ mL} \times 437.53 \text{ g/mol} = 4.375 \text{ mg}$

- **To perform a simple dilution (using the equation $C_1V_1 = C_2V_2$):** Volume of Stock Solution (V_1) = (Final Concentration (C_2) × Final Volume (V_2)) / Stock Concentration (C_1)

Example: To prepare 10 mL of a 50 μM working solution from a 10 mM DMSO stock: $V_1 = (50 \text{ } \mu\text{M} \times 10 \text{ mL}) / 10,000 \text{ } \mu\text{M} = 0.05 \text{ mL (or } 50 \text{ } \mu\text{L)}$

Safety and Compliance

- **For Research Use Only:** **GSK9311** and its hydrochloride salt are for research purposes only and are not intended for diagnostic or therapeutic use in humans or animals [1] [2] [3].
- **Safe Handling:** Personnel should wear appropriate personal protective equipment (PPE) and refer to the relevant Safety Data Sheet (SDS) before handling the compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]

2. GSK9311 HCl | bioactive compound | CAS# 2253733-09-2 | InvivoChem [invivochem.com]

3. GSK 9311 hydrochloride | Bromodomains [tocris.com]

4. GSK9311 hydrochloride | Epigenetic Reader Domain [targetmol.com]

5. GSK9311 | 1923851-49-3 [chemicalbook.com]

6. GSK9311 [shellchemtech.com]

7. GSK 9311 hydrochloride | Bromodomain Inhibitors [rndsystems.com]

To cite this document: Smolecule. [GSK9311 working solution preparation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-working-solution-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com